
Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate is an organic compound that features a pyrimidine ring substituted with a formyl group at the 5-position and a benzyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate can be achieved through a multi-step process. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the formyl group and the benzyl carbamate moiety. The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl carbamate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Benzyl (2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate): Similar in structure but contains an indole ring instead of a pyrimidine ring.
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate): Contains a fluorobenzyl group and a hydroxy group on the pyrimidine ring.
Uniqueness: Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for medicinal chemistry and drug design.
Eigenschaften
CAS-Nummer |
944899-64-3 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
benzyl N-[2-(5-formylpyrimidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H15N3O3/c19-10-13-8-17-14(18-9-13)6-7-16-15(20)21-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,16,20) |
InChI-Schlüssel |
LBSABAWTRUKVPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


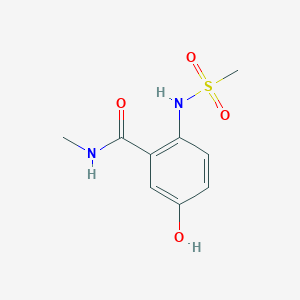
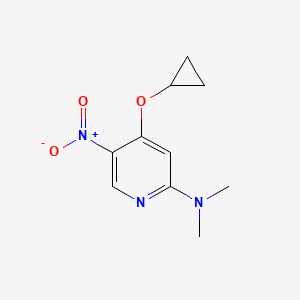
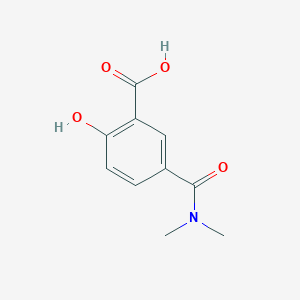

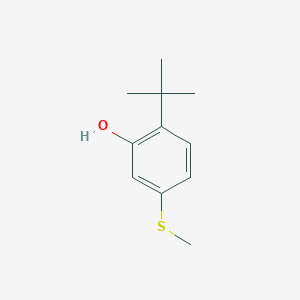
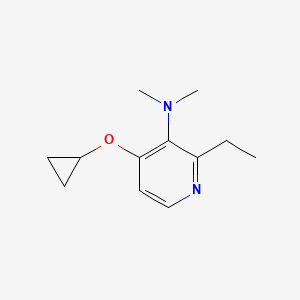
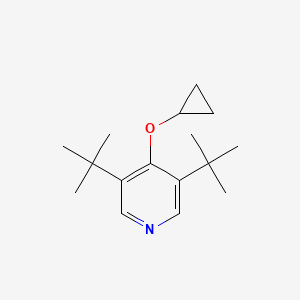
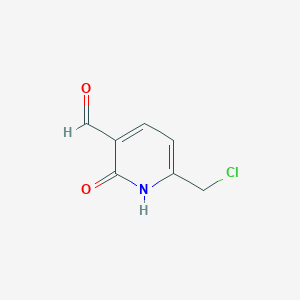
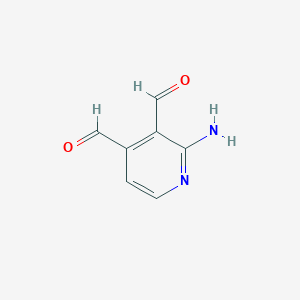
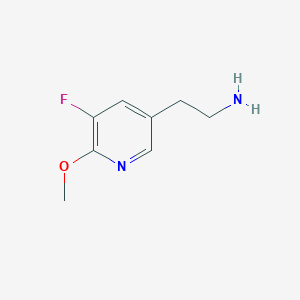
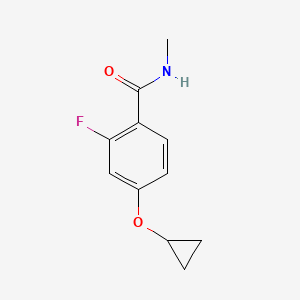
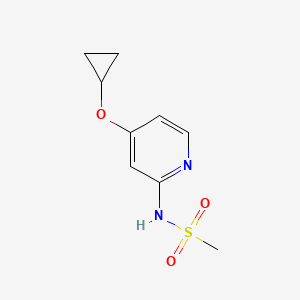
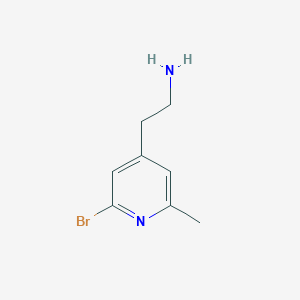
![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
